5-Fluoro-2-vinylpyridin-3-amine
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Overview
Description
5-Fluoro-2-vinylpyridin-3-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor, a fluorinating reagent, which allows for the high-yield preparation of substituted fluoropyridines . Another approach involves the Suzuki-Miyaura coupling reaction, which is widely applied for carbon-carbon bond formation under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable methods such as the Umemoto reaction and the Balz-Schiemann reaction. These methods are efficient and can be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-vinylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
5-Fluoro-2-vinylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-Fluoro-2-vinylpyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated structure.
2-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
3-Fluoropyridine: Similar to 5-Fluoro-2-vinylpyridin-3-amine but with the fluorine atom in a different position
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7FN2 |
---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
2-ethenyl-5-fluoropyridin-3-amine |
InChI |
InChI=1S/C7H7FN2/c1-2-7-6(9)3-5(8)4-10-7/h2-4H,1,9H2 |
InChI Key |
FGPQNNJJRYJGAE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=N1)F)N |
Origin of Product |
United States |
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